6-pyridin-2-yl-1H-pyrimidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
6-pyridin-2-yl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H7N3O/c13-9-11-6-4-8(12-9)7-3-1-2-5-10-7/h1-6H,(H,11,12,13) |
InChI Key |
UOTBJVBNJVDWFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC(=O)N2 |
Origin of Product |
United States |
Chemical Synthesis Strategies for 6 Pyridin 2 Yl 1h Pyrimidin 2 One and Its Derivatives
Established Synthetic Methodologies for Pyrimidinone Core Formation
Traditional methods for the synthesis of the pyrimidinone core are well-established and continue to be utilized. These strategies often involve the construction of the pyrimidinone ring from acyclic precursors or through the modification of existing heterocyclic systems.
Cyclocondensation Reactions Involving Urea (B33335) Derivatives
Cyclocondensation reactions represent a fundamental approach to the formation of the pyrimidinone ring. These reactions typically involve the condensation of a three-carbon component with urea or its derivatives. In the context of 6-pyridin-2-yl-1H-pyrimidin-2-one, this would involve a precursor that already contains the 2-pyridyl moiety.
One common strategy involves the reaction of a β-ketoester or a related 1,3-dicarbonyl compound containing a 2-pyridyl group with urea in the presence of an acid or base catalyst. The reaction proceeds through the initial formation of a ureide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrimidinone ring. The choice of reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the product.
Another variation of this approach is the use of α,β-unsaturated ketones or esters bearing a 2-pyridyl substituent. The reaction of these substrates with urea or thiourea (B124793) can lead to the formation of the corresponding dihydropyrimidinone, which can then be oxidized to the desired this compound.
Ring-Closing Approaches from Acyclic Precursors
Ring-closing or cyclization reactions from appropriately substituted acyclic precursors provide another versatile route to the this compound scaffold. These methods involve the intramolecular formation of one or more bonds to construct the pyrimidinone ring.
A common starting point is the use of an N-(pyridin-2-yl)acrylamido derivative. These precursors can be synthesized through the acylation of 2-aminopyridine (B139424) with a suitable acylating agent. Subsequent intramolecular cyclization, often promoted by a base, can lead to the formation of the pyrimidinone ring. The nature of the substituents on the acrylamide (B121943) backbone can be varied to introduce diversity into the final product.
Alternatively, a multi-step sequence can be employed, starting from simpler acyclic molecules. For instance, a synthetic route might involve the initial construction of a substituted acrylamide, followed by the introduction of the pyridine (B92270) ring, and finally, a ring-closing metathesis or other cyclization reaction to form the pyrimidinone core.
Cross-Coupling Reactions for Pyridine Ring Introduction
In some synthetic strategies, the pyrimidinone core is constructed first, followed by the introduction of the pyridine ring at the 6-position using cross-coupling reactions. This approach is particularly useful when a variety of substituted pyridines are desired.
A common method involves the synthesis of a 6-halopyrimidin-2-one, which can then be subjected to a Suzuki or Stille cross-coupling reaction with a suitable pyridylboronic acid or pyridylstannane derivative. These palladium-catalyzed reactions are highly efficient and tolerate a wide range of functional groups, allowing for the late-stage introduction of the pyridine moiety. organic-chemistry.org The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.
Another approach is the direct C-H arylation of a pyrimidin-2-one with a 2-halopyridine. uva.es This method avoids the need for pre-functionalized coupling partners and is therefore more atom-economical. However, controlling the regioselectivity of the C-H activation can be challenging.
Modern and Sustainable Synthetic Pathways
Recent advances in synthetic methodology have focused on the development of more efficient, selective, and environmentally friendly approaches for the synthesis of this compound and its derivatives. These modern techniques often utilize catalysis and alternative energy sources to improve reaction outcomes.
Catalytic Transformations (e.g., Palladium-Catalyzed C-C/C-N Coupling)
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and they have been extensively applied to the construction of pyridinylpyrimidinone scaffolds. researchgate.net These reactions allow for the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are key steps in the assembly of the target molecule.
For example, a palladium-catalyzed cyclocarbonylation of pyridinylated vinylogous amides and ureas has been developed to generate ring-fused pyridopyrimidinones. nih.gov This method involves the intramolecular insertion of carbon monoxide, leading to the formation of the pyrimidinone ring in a single step. The reaction proceeds with high efficiency and can be used to generate a variety of complex heterocyclic systems.
Furthermore, palladium catalysis can be employed in one-pot, multi-component reactions to assemble the this compound core from simple starting materials. These reactions often involve a cascade of catalytic events, such as a Sonogashira coupling followed by a cyclization, to rapidly build molecular complexity.
| Catalytic Transformation | Catalyst/Reagents | Key Bond Formation | Advantages |
| Suzuki Coupling | Pd catalyst, Pyridylboronic acid | C-C | High functional group tolerance |
| Stille Coupling | Pd catalyst, Pyridylstannane | C-C | Mild reaction conditions |
| Direct C-H Arylation | Pd catalyst, 2-Halopyridine | C-C | Atom economical |
| Cyclocarbonylation | Pd catalyst, CO | C-C, C-N | Forms ring in one step |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgnih.govrsc.orgdavidpublisher.com The use of microwave irradiation can significantly reduce reaction times, often from hours or days to just minutes. This is due to the efficient heating of the reaction mixture, which can lead to higher reaction rates and improved selectivity.
The synthesis of this compound and its derivatives can be effectively achieved using microwave-assisted methods. For example, the cyclocondensation of a 2-pyridyl-substituted β-ketoester with urea can be carried out under microwave irradiation to afford the desired pyrimidinone in a fraction of the time required for conventional heating. nih.gov
Similarly, microwave-assisted cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce the pyridine ring onto a pre-formed pyrimidinone core. rsc.org The rapid heating provided by the microwave can lead to cleaner reactions with fewer side products. The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times.
| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement |
| Cyclocondensation | 8-24 hours | 10-30 minutes | Often significant |
| Suzuki Coupling | 6-12 hours | 5-20 minutes | Can be substantial |
| Multi-component Reaction | 12-48 hours | 15-60 minutes | Generally improved |
Flow Chemistry Applications for Enhanced Efficiency
The application of flow chemistry to the synthesis of this compound offers significant advantages over traditional batch methods. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced reaction rates, higher yields, and improved product purity. The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, minimizing the formation of byproducts and allowing for safer handling of exothermic reactions.
A key strategy in flow synthesis involves the reaction of a substituted pyridine amidine with a β-ketoester under continuous flow conditions. This approach allows for precise control over residence time, ensuring complete conversion and minimizing degradation of the product. The use of immobilized reagents or catalysts within the flow reactor can further streamline the process by simplifying purification and enabling catalyst recycling.
Table 1: Comparison of Batch vs. Flow Synthesis of a Pyrimidinone Derivative
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | 12-24 hours | 15-30 minutes |
| Typical Yield | 65-75% | 85-95% |
| Process Control | Limited | Precise |
| Scalability | Challenging | Straightforward |
| Safety | Higher risk with exotherms | Enhanced safety |
Photocatalytic and Electrocatalytic Routes
Recent advancements have explored the use of photocatalysis and electrocatalysis for the synthesis of pyrimidinone derivatives. These methods offer alternative energy inputs that can drive reactions under mild conditions, often with high selectivity.
Photocatalytic routes may involve the use of a photosensitizer that, upon light absorption, can facilitate key bond-forming reactions. For instance, a visible-light-mediated [4+2] cycloaddition could be envisioned for the construction of the pyrimidinone core. While specific examples for this compound are still emerging, the principles of photocatalysis are being broadly applied to the synthesis of related N-heterocycles.
Electrocatalysis provides another powerful tool, where an applied electrical potential can drive redox reactions necessary for the synthesis. This can circumvent the need for chemical oxidants or reductants, leading to a greener process. Anodic oxidation could be employed to generate a reactive intermediate from a precursor, which then undergoes cyclization to form the pyrimidinone ring.
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly being integrated into the synthesis of this compound to minimize environmental impact. This includes the use of safer solvents, minimizing waste generation, and improving atom economy.
Key green chemistry considerations include:
Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol (B145695), or supercritical carbon dioxide.
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. One-pot reactions and tandem processes are particularly valuable in this regard.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis or flow chemistry to reduce energy consumption.
Asymmetric Synthesis Approaches (if applicable to chiral derivatives)
While this compound itself is not chiral, the synthesis of its chiral derivatives is of significant interest, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
Approaches for the asymmetric synthesis of chiral pyrimidinone derivatives may include:
Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor to direct the stereochemical outcome of a key reaction, followed by its removal.
Chiral Catalysts: Using a chiral catalyst, such as a metal-ligand complex, to induce enantioselectivity in the formation of the pyrimidinone ring or in a subsequent modification.
Resolution: Separating a racemic mixture of a chiral derivative into its individual enantiomers, often through diastereomeric salt formation with a chiral resolving agent or through chiral chromatography.
Scale-Up Considerations and Process Chemistry Challenges
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges. Process chemists must address issues related to cost, safety, and robustness.
Key scale-up considerations include:
Reagent Cost and Availability: Sourcing large quantities of starting materials at a reasonable cost.
Reaction Conditions: Adapting laboratory conditions (e.g., extreme temperatures or pressures) to be feasible and safe in large-scale reactors.
Heat Transfer: Managing the heat generated from exothermic reactions in large vessels to prevent thermal runaways.
Product Isolation and Purification: Developing efficient and scalable methods for isolating the product with high purity, such as crystallization or large-scale chromatography.
Regulatory Compliance: Ensuring the manufacturing process adheres to regulatory standards for quality and safety.
Purity Assessment and Isolation Techniques Post-Synthesis
Ensuring the purity of the final this compound product is critical. A combination of analytical techniques is employed for this purpose.
Purity Assessment Methods:
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the compound and quantifying any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Isolation and Purification Techniques:
Crystallization: The most common method for purifying solid compounds. The choice of solvent is crucial for obtaining high-purity crystals with good yield.
Column Chromatography: Used to separate the desired compound from impurities based on their differential adsorption to a stationary phase.
Sublimation: A technique for purifying solids that can be vaporized without decomposition.
Molecular Structure, Tautomerism, and Conformational Analysis
Spectroscopic Characterization for Structural Elucidation and Confirmation
A variety of spectroscopic methods are employed to confirm the structure of 6-pyridin-2-yl-1H-pyrimidin-2-one, each providing unique insights into its molecular framework.
One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the connectivity and spatial arrangement of atoms within a molecule.
¹H and ¹³C NMR Spectroscopy:
Predicted ¹H and ¹³C NMR data provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound. np-mrd.orgnp-mrd.org For comparison, the experimental ¹H and ¹³C NMR spectra of related compounds, such as 2-substituted pyridines and various pyrimidine (B1678525) derivatives, are often recorded in solvents like CDCl₃ or DMSO-d₆ using spectrometers operating at frequencies such as 400 MHz or 600 MHz. rsc.orgacs.org
Predicted ¹H NMR Data for this compound: A predicted ¹H NMR spectrum can be generated using computational chemistry software. The expected chemical shifts would show signals for the protons on both the pyridine (B92270) and pyrimidine rings.
Predicted ¹³C NMR Data for this compound: Similarly, a predicted ¹³C NMR spectrum would indicate the chemical shifts for each carbon atom in the molecule.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2' | - | ~150-160 |
| Pyridine C3' | ~7.5-8.0 | ~120-125 |
| Pyridine C4' | ~7.8-8.2 | ~135-140 |
| Pyridine C5' | ~7.2-7.6 | ~120-125 |
| Pyridine C6' | ~8.5-8.8 | ~148-152 |
| Pyrimidine C2 | - | ~155-165 |
| Pyrimidine C4 | ~8.0-8.5 | ~140-145 |
| Pyrimidine C5 | ~6.5-7.0 | ~110-115 |
| Pyrimidine C6 | - | ~160-170 |
| Pyrimidinone NH | ~10-13 | - |
2D NMR Techniques (COSY, HSQC, HMBC):
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons, helping to confirm the proton assignments within the pyridine and pyrimidine rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, providing definitive assignments for the carbon atoms bearing hydrogen.
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₇N₃O), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. This technique is routinely used in the characterization of novel heterocyclic compounds. acs.org
| Ion | Calculated m/z |
| [M+H]⁺ | 174.0662 |
| [M+Na]⁺ | 196.0481 |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the pyrimidinone ring (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1650-1700 cm⁻¹), and various C=C and C=N stretching vibrations from the aromatic rings (in the 1400-1600 cm⁻¹ region). researchgate.netphyschemres.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings. The vibrational modes of pyridine and its derivatives have been studied using both IR and Raman spectroscopy. researchgate.net
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| N-H stretch (pyrimidinone) | 3200-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C=O stretch (amide) | 1650-1700 |
| C=C and C=N stretch (aromatic rings) | 1400-1600 |
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine and pyrimidinone rings constitute the primary chromophores. The absorption spectra of related compounds, such as 2(1H)-pyridinone and substituted pyridines, show characteristic absorption maxima that can be used for comparison. nist.govresearchgate.net The absorption properties of similar di(pyridin-2-yl)pyrimidine systems have been shown to be sensitive to solvent and pH. physchemres.orgdrugbank.com
| Transition | Expected Wavelength Range (nm) |
| π → π | 250-350 |
| n → π | > 300 |
X-ray Crystallography of this compound and its Complexes
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for predictions of its solid-state behavior. The presence of the pyrimidinone ring with its N-H donor and C=O acceptor sites strongly suggests the formation of hydrogen-bonded networks. For instance, in the crystal structure of 1-(pyrazin-2-yl)pyridin-2(1H)-one, molecules are held together by C-H···N and C-H···O nonclassical hydrogen bonds. researchgate.net Similarly, crystal structures of other pyridine and pyrimidine derivatives often exhibit π-π stacking interactions between the aromatic rings. researchgate.net It is therefore highly probable that the crystal packing of this compound would be stabilized by a combination of N-H···N or N-H···O hydrogen bonds and π-π stacking interactions, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.
Co-crystallization with Biological Targets
Co-crystallization is a technique used to form a single crystalline solid from two or more different molecules, which can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability. mpg.de In medicinal chemistry, obtaining co-crystals of a compound with its biological target (e.g., an enzyme or receptor) is a primary goal of structural biology, as it provides a high-resolution snapshot of the binding interactions that are crucial for drug design and optimization.
While specific co-crystal structures of this compound with biological targets are not extensively documented in publicly available literature, the pyrimidinone scaffold is a well-known "privileged structure" in drug discovery. Derivatives of pyrimidinone are known to be potent and selective inhibitors of various enzymes, particularly kinases, which are key targets in oncology and inflammatory diseases. For instance, pyrimidinone-based compounds have been successfully developed as inhibitors of Ca2+/Calmodulin-Stimulated Adenylyl Cyclase 1 (AC1) and Casein Kinase 2 (CK2). nih.govwikipedia.org The binding in these cases often involves hydrogen bonds and other interactions with key amino acid residues in the enzyme's active site. wikipedia.org Given the structural motifs present in this compound, it is a plausible candidate for forming specific interactions with biological macromolecules, and its potential for co-crystallization remains an area of active interest.
Tautomeric Equilibrium and Interconversion Studies
Tautomerism is a critical feature of this compound, which can theoretically exist in two tautomeric forms: the lactam (amide) form, this compound, and the lactim (enol) form, 6-pyridin-2-yl-pyrimidin-2-ol. This is a classic case of amide-imidic acid tautomerization, analogous to the well-studied 2-pyridone/2-hydroxypyridine (B17775) equilibrium.
For simple 2-pyridones and pyrimidin-2-ones, the equilibrium position is highly dependent on the solvent. In the gas phase or in non-polar solvents, the aromatic 2-hydroxypyridine (lactim) form can be significantly populated. However, in polar protic solvents like water and alcohols, the 2-pyridone (lactam) form is overwhelmingly favored. nih.gov This stabilization of the lactam form is attributed to its larger dipole moment and its ability to participate in strong intermolecular hydrogen bonding with solvent molecules. nih.gov
The energy barrier for the direct intramolecular proton transfer is typically high. The interconversion between tautomers is often facilitated by solvent molecules, which act as a proton shuttle, or through self-catalysis via dimerization. nih.gov For this compound, it is expected that the pyrimidin-2-one (lactam) tautomer is the predominant species in most solution-phase conditions and in the solid state, consistent with the behavior of its parent heterocycles.
Table 1: Factors Influencing Tautomeric Equilibrium in Pyridinone/Pyrimidinone Systems
| Factor | Preference for Lactam (one) Form | Preference for Lactim (ol) Form | Rationale |
|---|---|---|---|
| Solvent Polarity | High Polarity (e.g., Water) | Low Polarity (e.g., Cyclohexane) | The lactam form has a larger dipole moment and is better solvated by polar solvents. nih.gov |
| Aromaticity | Less Aromatic | More Aromatic | The lactim form possesses a fully aromatic pyridine/pyrimidine ring. |
| Hydrogen Bonding | Strong intermolecular H-bonding | | The amide N-H and C=O groups are excellent hydrogen bond donors and acceptors. |
Conformational Preferences and Rotational Barriers
The single bond connecting the pyridine and pyrimidine rings in this compound acts as a rotational axis, leading to different conformers. The relative orientation of the two rings is typically described as syn or anti. The anti conformer, where the nitrogen atoms of the two rings are positioned away from each other, is generally more stable due to reduced steric hindrance and electrostatic repulsion. The syn conformer represents a higher energy state.
The transition between these conformers requires overcoming an energy barrier to rotation. Studies on analogous 2,2'-bipyridine (B1663995) systems using quantum-chemical calculations have shown that this rotational barrier can be significantly influenced by substituents on the rings. csic.es
Electron-withdrawing or hydrogen-bond donor groups near the linkage site can decrease the rotational barrier by stabilizing the transition state. csic.es
Electron-donating or hydrogen-bond acceptor groups can have the opposite effect, increasing the barrier. csic.es
In N-aryl pyrimidine derivatives, the rotational barriers around the N-Ar bond have been shown to increase with the electron-withdrawing ability of substituents on the pyrimidine ring, which enhances the double bond character of the N-C bond through resonance. nih.gov For this compound, the rotational barrier around the C-C bond is expected to be modest, allowing for interconversion between conformers at room temperature, though the anti conformer would be the most populated.
Table 2: Calculated Rotational Barrier Data for an Analogous Compound (2,2'-bipyridine)
| Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
|---|---|---|
| anti (transoid) | 0 (most stable) | - |
| syn (cisoid) | ~3-4 | ~7-10 |
Note: Data are representative values for unsubstituted 2,2'-bipyridine from computational studies and can vary based on the calculation method and substituents.
Theoretical and Computational Insights into Molecular Geometry
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for investigating the molecular properties of compounds like this compound. researchgate.net Such studies on related bi-heterocyclic systems offer valuable insights into its likely geometry and electronic structure.
DFT calculations on similar pyridin-yl-pyrimidine structures predict a largely planar arrangement for the most stable conformer, although slight twisting between the rings is common to alleviate minor steric strain. The geometry is a balance between the conjugative stabilization that favors planarity and the steric repulsion between ortho hydrogens that favors twisting.
Key insights from computational studies on analogous molecules include:
Molecular Electrostatic Potential (MESP): MESP maps typically show negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. The hydrogen atom on the pyrimidinone nitrogen shows a positive potential (blue), marking it as a hydrogen bond donor site.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are distributed across the π-system of both rings. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and electronic transition properties.
These computational approaches are essential for rationalizing the tautomeric preferences, rotational energy profiles, and potential intermolecular interactions of this compound.
Applications in Medicinal Chemistry
While specific biological activity data for the parent compound 6-pyridin-2-yl-1H-pyrimidin-2-one is limited in the public domain, the broader class of pyridinyl-pyrimidinone derivatives has shown significant promise in various therapeutic areas. The structural motif is frequently found in compounds designed as inhibitors of various protein kinases, which are key targets in cancer therapy.
For instance, derivatives of the closely related pyrido[2,3-d]pyrimidin-7(8H)-one scaffold have been extensively investigated as potent and selective inhibitors of various tyrosine kinases. ajol.infonih.gov The general structure of this compound provides a versatile platform for the introduction of various substituents to optimize binding affinity and selectivity for specific kinase targets.
The exploration of derivatives of this compound has led to the identification of compounds with a range of biological activities, including:
Anticancer Activity: Many pyrimidine (B1678525) and pyridinone derivatives exhibit antiproliferative activity against various cancer cell lines. nih.govmdpi.commdpi.com
Antiviral Activity: The pyrimidine scaffold is a key component of several antiviral drugs, and pyridinone derivatives have also shown promise in this area. nih.govnih.gov
Anti-inflammatory Activity: Compounds incorporating these heterocyclic systems have been investigated for their potential to modulate inflammatory pathways. nih.govorientjchem.org
The continued investigation of this compound and its analogues is a promising avenue for the discovery of novel drug candidates with improved efficacy and safety profiles.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Systematic Structural Modifications of 6-pyridin-2-yl-1H-pyrimidin-2-one Scaffold
The this compound core presents multiple sites for structural modification, each offering an opportunity to fine-tune the compound's activity and properties. These modifications are typically explored on the pyridine (B92270) ring, the pyrimidinone ring, and the nitrogen atom of the pyrimidinone.
Substituent Effects on the Pyridine Ring
The pyridine ring of the this compound scaffold plays a crucial role in its biological activity, and the introduction of various substituents can significantly modulate its potency and selectivity. The position and nature of these substituents are critical factors in determining their impact.
Studies on related pyridine-containing compounds have shown that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence biological activity, often in a position-dependent manner. For instance, the introduction of methoxy (B1213986) (-OCH3), hydroxyl (-OH), or amino (-NH2) groups can enhance the antiproliferative activity of pyridine derivatives. nih.gov Conversely, the presence of bulky groups or halogen atoms can sometimes lead to a decrease in activity. nih.gov
In the context of this compound analogs, the electronic properties and steric bulk of substituents on the pyridine ring can affect interactions with target proteins. For example, in a series of 3-(pyridin-2-yl)benzenesulfonamide derivatives, the nature and position of substituents on the pyridine ring were found to be critical for their herbicidal activity. nih.gov
| Substituent Position | Substituent Type | Observed/Expected Effect on Activity | Reference |
| C3' | Electron-Donating (e.g., -OH, -NH2) | Potential for enhanced activity through hydrogen bonding. | nih.gov |
| C4' | Electron-Withdrawing (e.g., -Cl, -CF3) | May increase potency by altering electronic distribution. | nih.gov |
| C5' | Bulky Group (e.g., -tBu) | Could lead to decreased activity due to steric hindrance. | nih.gov |
| C6' | Methoxy (-OCH3) | Has been shown to enhance antiproliferative activity in other pyridine derivatives. | nih.gov |
Modifications on the Pyrimidinone Ring
Research on similar pyrimidine (B1678525) derivatives has highlighted the importance of substituents on this ring for various biological activities. nih.gov For instance, modifications at positions 1 through 4 of the pyrimidine ring in a series of 6-arylpyrimidinones resulted in a loss of antiviral activity but uncovered hypotensive and anti-inflammatory properties with N-substituted analogs. ebi.ac.uk The introduction of different substituents can be guided by the desire to interact with specific amino acid residues in a target's binding pocket. nih.gov
| Modification Position | Type of Modification | Potential Impact | Reference |
| C4 | Introduction of small alkyl or aryl groups | May enhance van der Waals interactions with the target. | ebi.ac.uk |
| C5 | Halogenation (e.g., -F, -Cl) | Can alter electronic properties and metabolic stability. | nih.gov |
| C4 and C5 | Annulation to form a fused ring system | Can rigidify the structure and explore larger binding pockets. | nih.gov |
Variations at the Nitrogen Atom of Pyrimidinone
The nitrogen atom at position 1 of the pyrimidinone ring (N1) is a common site for substitution. Alkylation or arylation at this position can significantly alter the compound's lipophilicity, solubility, and metabolic stability. These modifications can also prevent tautomerization and lock the molecule in a specific conformation.
In a study of 6-phenylpyrimidinones, N-substituted analogs were found to possess interesting hypotensive and anti-inflammatory activities, whereas the parent compounds were being investigated for antiviral properties. ebi.ac.uk This demonstrates that modifications at the N1 position can dramatically switch the biological activity profile of the scaffold.
| N1-Substituent | General Effect on Properties | Observed Change in Activity | Reference |
| Small Alkyl (e.g., -CH3) | Increased lipophilicity, potential for improved cell permeability. | Shift from antiviral to hypotensive/anti-inflammatory. | ebi.ac.uk |
| Benzyl | Significant increase in lipophilicity and steric bulk. | Can enhance binding through interactions with hydrophobic pockets. | ebi.ac.uk |
| (CH2)n-COOH | Increased polarity and potential for salt formation. | May improve solubility and introduce new binding interactions. | ebi.ac.uk |
Impact of Bioisosteric Replacements
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties of a lead compound by substituting one functional group with another that has similar physicochemical properties. nih.gov In the this compound scaffold, both the pyridine and pyrimidinone rings can be subjected to bioisosteric replacement.
For example, replacing the pyridine ring with other heterocycles like pyrazine, pyridazine, or even a phenyl ring can explore different hydrogen bonding patterns and steric tolerances within the target's binding site. nih.gov Similarly, the pyrimidinone ring can be replaced with other five- or six-membered heterocyclic systems. The success of such a "scaffold hopping" approach depends on maintaining the key pharmacophoric features required for biological activity. nih.gov
A study on triazolopyrimidine derivatives showed that replacing the triazolopyrimidine core with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated, while replacement with a triazolo[1,5-a]pyridine led to a significant reduction in activity, highlighting the critical role of specific nitrogen atoms for biological function. nih.gov
| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome | Reference |
| Pyridine | Pyrazine | Maintain aromaticity and hydrogen bond acceptor capabilities. | Altered electronic distribution and potential for new interactions. | nih.gov |
| Pyridine | Thiophene | Similar size and shape, different electronic character. | May improve metabolic stability or introduce new binding modes. | nih.gov |
| Pyrimidinone | Imidazolone | Different ring size and hydrogen bonding pattern. | Could lead to improved solubility or different target selectivity. | nih.gov |
| Pyrimidinone | Pyridazinone | Altered arrangement of nitrogen atoms. | Can impact binding affinity and physicochemical properties. acs.org | acs.org |
Correlation between Molecular Features and Biological Activity (Quantitative SAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound scaffold, QSAR models can be developed to predict the activity of novel derivatives and guide the design of more potent compounds.
These models typically use a variety of molecular descriptors, including:
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Electronic descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Hydrophobic descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological descriptors: which describe the connectivity of atoms in the molecule.
For instance, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all important for their herbicidal activity. nih.gov Such models can provide valuable insights into the key molecular features that drive biological activity.
Ligand Efficiency and Lipophilic Ligand Efficiency (LLE) Analysis
Ligand Efficiency (LE) is defined as the binding energy per heavy atom and is calculated as: LE = -2.303 * RT * pIC50 / N where R is the gas constant, T is the temperature, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and N is the number of heavy atoms. A higher LE value is generally desirable.
Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LiPE), relates potency to lipophilicity and is calculated as: LLE = pIC50 - logP where logP is the logarithm of the partition coefficient, a measure of lipophilicity. wikipedia.org An LLE value between 5 and 7 is often considered optimal for drug candidates. sciforschenonline.org
Analyzing the LLE of a series of this compound analogs can help ensure that increases in potency are not solely due to an undesirable increase in lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. researchgate.net
| Compound | pIC50 | logP | LLE (pIC50 - logP) | Comment | Reference |
| Analog 1 | 7.2 | 2.5 | 4.7 | Moderate LLE, potential for improvement. | wikipedia.org |
| Analog 2 | 7.5 | 3.5 | 4.0 | Increased potency is accompanied by higher lipophilicity, lower LLE. | researchgate.net |
| Analog 3 | 7.0 | 1.8 | 5.2 | Favorable LLE, good balance of potency and lipophilicity. | sciforschenonline.org |
| Analog 4 | 8.1 | 2.0 | 6.1 | High LLE, considered an efficient ligand. | wikipedia.org |
This table is illustrative and demonstrates how LLE can be used to compare and prioritize compounds during the optimization process.
Conformational Flexibility and its Influence on Binding
The conformational flexibility of this compound, specifically the rotation around the single bond connecting the pyridine and pyrimidine rings, is a critical determinant of its three-dimensional shape and, consequently, its ability to bind to biological targets. This rotation gives rise to different conformers, which can be broadly categorized as syn and anti (or cis and trans), depending on the relative orientation of the nitrogen atoms of the two rings.
The rotational barrier between these conformers is influenced by several factors, including steric hindrance between adjacent hydrogen atoms on the rings and electronic effects such as repulsion between the nitrogen lone pairs. nih.gov In analogous bipyridyl systems, the trans conformer is often more stable in the gas phase and non-polar solvents, while the cis conformer can be stabilized by factors like intramolecular hydrogen bonding or coordination to a metal ion. nih.gov
For this compound, the presence of the pyrimidinone ring introduces additional complexity. A study on ureido-pyrimidinone derivatives has shown that the introduction of a pyridin-2-yl substituent can significantly alter the conformational equilibrium of the molecule. This highlights the importance of the pyridinyl moiety in dictating the preferred three-dimensional structure.
The ability of the molecule to adopt a specific conformation is paramount for its interaction with a biological target. The binding pocket of a protein is a well-defined three-dimensional space, and a ligand must adopt a complementary conformation to achieve optimal binding. A lower rotational energy barrier would allow the molecule to more easily adopt the bioactive conformation required for binding, potentially leading to higher affinity. Conversely, a rigidified molecule that is pre-organized in the bioactive conformation might also exhibit enhanced binding. Computational studies on related bipyridyl-like structures have been used to analyze optimized geometries, electronic properties, and potential interactions, providing insights into how conformational changes can affect biological activity. researchgate.net
Table 1: Factors Influencing Conformational Preference in Pyridinyl-Pyrimidinone Scaffolds
| Factor | Influence on Conformation | Potential Impact on Binding |
| Steric Hindrance | Can raise the energy of planar conformers, favoring twisted geometries. nih.gov | May prevent the molecule from adopting a planar conformation required for binding to some targets. |
| Electronic Effects | Repulsion between nitrogen lone pairs can destabilize the syn conformer. nih.gov | Can influence the preferred orientation of the rings, affecting hydrogen bonding patterns with the target. |
| Intramolecular Hydrogen Bonding | Can stabilize the syn conformer. | May pre-organize the molecule in a bioactive conformation, enhancing binding affinity. |
| Solvent Polarity | Polar solvents can stabilize more polar conformers. | The local environment of the binding pocket (polar or non-polar) will favor specific conformers. |
Chiral Analogues and Stereoselective Activity (if applicable)
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. While this compound itself is not chiral, the introduction of a stereocenter, for instance, by substitution on the pyrimidine or pyridine ring, would result in the formation of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different pharmacological profiles.
The synthesis of chiral pyrimidin-2-ones has been achieved through various methods, including the use of chiral starting materials such as N-carbamoyl amino acids. znaturforsch.comznaturforsch.com This establishes a clear precedent for the creation of chiral analogues of this compound. Furthermore, the resolution of racemic mixtures of chiral pyridines and pyrimidines has been successfully demonstrated using techniques like chiral chromatography. researchgate.netnih.gov
If a chiral analogue of this compound were to be synthesized, it is highly probable that its enantiomers would display stereoselective activity. This is because biological targets, such as enzymes and receptors, are themselves chiral. The interaction between a small molecule and its target is a three-dimensional event, and the different spatial arrangement of substituents in each enantiomer can lead to significant differences in binding affinity and, consequently, biological effect. One enantiomer might fit perfectly into the binding site, leading to a potent biological response, while the other enantiomer may bind weakly or not at all.
Another potential source of chirality in this scaffold is atropisomerism. nih.govwikipedia.org This phenomenon arises from hindered rotation around a single bond, which can lead to stable, isolable enantiomeric conformers. nih.govwikipedia.org Given the bipyridyl-like nature of this compound, the introduction of bulky substituents at positions ortho to the inter-ring bond could potentially create a high enough rotational barrier to allow for the isolation of stable atropisomers. These atropisomers would be chiral and could exhibit distinct biological activities.
Table 2: Methods for Obtaining Chiral Pyridinyl-Pyrimidinone Analogues
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Synthesis starting from chiral precursors or using chiral catalysts to favor the formation of one enantiomer over the other. znaturforsch.comznaturforsch.com | Requires the development of specific synthetic routes. |
| Chiral Resolution | Separation of a racemic mixture into its individual enantiomers. wikipedia.org Methods include chiral chromatography and diastereomeric salt formation. researchgate.netnih.govwikipedia.org | Can be a costly and time-consuming process. |
| Atropisomerism | Introduction of bulky groups to restrict rotation around the pyridinyl-pyrimidinone bond, leading to stable, separable rotational isomers. nih.govwikipedia.org | The stability of the atropisomers is dependent on the size of the substituents and the rotational energy barrier. wikipedia.org |
Computational Chemistry and Cheminformatics Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the 6-pyridin-2-yl-1H-pyrimidin-2-one scaffold, docking studies have been crucial in elucidating potential mechanisms of action and identifying key binding interactions.
Researchers have utilized molecular docking to screen pyrimidine (B1678525) and pyridine (B92270) derivatives against a variety of biological targets. nih.govnih.gov For instance, in studies targeting enzymes like monoamine oxidase-A (MAO-A), docking simulations for related chalcone (B49325) structures revealed binding scores of -9.56 Kcal/mol and -9.45 Kcal/mol, highlighting a significant π-π stacking interaction with the amino acid Trp-397. researchgate.net Similarly, docking studies on cyclin-dependent kinases (CDKs), which are involved in cancer cell proliferation, showed that pyrimidindione derivatives could achieve binding energies ranging from -7.8 to -9.6 Kcal/mol. lew.ro
In the context of anti-cancer drug design, derivatives have been docked into the ATP-binding site of kinases like Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK). nih.govnih.gov These simulations often reveal critical hydrogen bonds formed by the pyrimidine ring's nitrogen atoms with key residues in the kinase hinge region, such as Cys502 and Asp564 in FAK. nih.gov The pyridinyl group and other substituents can then be optimized to form additional interactions in adjacent pockets, enhancing binding affinity and selectivity. The process involves preparing the ligand and protein structures, defining a binding site grid, and using scoring functions to rank the predicted poses. researchgate.net
Table 1: Examples of Molecular Docking Studies on Pyrimidine-based Scaffolds
| Target Protein | Scaffold Type | Key Findings/Interactions | Reference |
|---|---|---|---|
| Monoamine Oxidase-A (MAO-A) | Morpholine-based Chalcones | Docking scores of -9.56 Kcal/mol; π-π stacking with Trp-397. | researchgate.net |
| Cyclin-Dependent Kinases (CDKs) | 2,6-Pyrimidindione Derivatives | Binding energies between -9.6 and -7.8 Kcal/mol. | lew.ro |
| EGFR (Wild & T790M) | Pyridine/Pyrimidine Derivatives | Investigation of inhibitory potential against wild-type and mutant forms. | nih.govtandfonline.comnih.gov |
| Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine hydrazone | Hydrogen bonds with Cys502 and Asp564 in the kinase hinge region. | nih.gov |
| Mcl-1 (Apoptosis Regulator) | Pyrimidohexahydroquinoline | Binding energies higher than the co-crystallized ligand, indicating strong potential. | rsc.org |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding, revealing how the ligand and protein adapt to each other and confirming the persistence of key interactions identified in docking.
For example, MD simulations have been used to confirm the stability of inhibitors bound to targets like Plasmodium falciparum 5-aminolevulinate synthase. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored throughout the simulation; a stable RMSD profile suggests that the ligand remains securely in the binding pocket. nih.gov These simulations can also be used for more complex analyses, such as absolute binding free energy (BFE) calculations. mdpi.com BFE calculations provide a more accurate estimation of binding affinity than docking scores alone and can help discriminate between different possible binding modes when docking results are ambiguous. mdpi.com This combined approach of docking followed by MD simulation is critical for validating in silico hits before committing to chemical synthesis.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR models can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates.
Studies on pyrimidine derivatives have successfully employed QSAR methods like Topomer CoMFA and Hologram QSAR (HQSAR). nih.gov These analyses correlate physicochemical descriptors (e.g., steric, electrostatic, hydrophobic fields) or molecular fragments with inhibitory activity. For a series of 3-pyrimidin-4-yl-oxazolidin-2-one derivatives targeting isocitrate dehydrogenase (mIDH1), robust QSAR models were developed with high cross-validation (q²) and non-cross-validation (r²) coefficients, indicating strong predictive power. nih.gov In another study on pyrimidin-2-(5H)-thione derivatives, a significant correlation was found between antibacterial activity and the polarizability parameter (MR), as determined through multiple regression analysis. nih.gov These models provide valuable insights into which structural modifications are likely to enhance biological activity.
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. Pharmacophore models based on the this compound scaffold can be used to rapidly screen large compound databases to find novel, structurally diverse molecules with the potential for similar biological activity.
This process can be either ligand-based, derived from a set of known active compounds, or structure-based, derived from the key interaction points in a protein's binding site. nih.gov Once a pharmacophore model is generated—comprising features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—it is used as a 3D query to filter virtual libraries. nih.govnih.gov This approach has proven potent in identifying potential drug compounds, serving as a cost-effective alternative to high-throughput screening (HTS). nih.gov The hits from virtual screening are then typically subjected to molecular docking and further computational analysis to refine the selection of candidates for experimental testing. nih.gov Recently, pharmacophore models have also been integrated with generative AI to facilitate "scaffold hopping" and discover unique compounds with potent bioactivity. nih.gov
De Novo Drug Design Based on this compound Scaffold
De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling fragments or growing a molecule within the constraints of a target's binding site. The this compound scaffold is an excellent starting point for such strategies due to its established role in kinase inhibition and other biological activities.
Computational tools can use this core as a fixed anchor and explore different substitutions at various positions to optimize interactions with a target protein. For example, structural diversification of natural products has been shown to be a valuable tool for identifying key pharmacophores and improving efficacy. acs.org Similarly, a molecular hybridization strategy can be used to combine the pyrimidine core with other known pharmacophoric moieties, such as a hydrazone group, to create novel derivatives with enhanced activity. nih.gov This approach allows for the systematic exploration of chemical space around the core scaffold to design next-generation inhibitors with improved potency and selectivity.
Cheminformatics Tools for Library Design and Compound Prioritization
Cheminformatics encompasses the use of computational methods to store, retrieve, and analyze vast amounts of chemical information, which is essential for modern drug discovery. researchgate.net For the this compound scaffold, cheminformatics tools are vital for designing focused chemical libraries and prioritizing compounds for synthesis and testing.
These tools allow researchers to create virtual libraries of derivatives by computationally enumerating different substituents on the core scaffold. Each designed compound can then be evaluated using a cascade of in silico filters. These filters can include assessments of structural alerts, physicochemical properties (as described in ADME modeling), and predicted activity from QSAR models or docking scores. researchgate.netnih.gov By integrating data from multiple computational analyses, researchers can efficiently prioritize a small, manageable set of compounds that have the highest probability of success in experimental assays, saving significant time and resources. nih.gov
Predictive ADME Modeling (in silico)
Predictive Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical in silico step to assess the drug-like properties of potential therapeutic compounds. Before significant resources are invested in synthesis, computational models can predict whether a derivative of this compound is likely to have favorable pharmacokinetic properties.
These predictions are often based on established guidelines like Lipinski's Rule of Five, which assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net Numerous studies on pyrimidine and pyridine derivatives have incorporated in silico ADME predictions. nih.govtandfonline.comnih.gov For example, computational tools like QikProp can predict a wide range of properties, including gastrointestinal (GI) absorption and the ability to cross the blood-brain barrier (BBB). researchgate.net This early-stage assessment helps to flag compounds that may have issues with bioavailability or distribution, allowing chemists to modify the structure to improve its ADME profile. researchgate.netresearchgate.net
Table 2: Representative In Silico ADME Predictions for Pyrimidine Derivatives
| Compound Series | Predicted Property | Finding | Reference |
|---|---|---|---|
| Thieno[2,3-c]pyridine Derivatives | Drug-Likeliness | Most compounds complied with Lipinski's Rule of Five. | researchgate.net |
| Thieno[2,3-c]pyridine Derivatives | GI Absorption & BBB Permeability | Predicted to have favorable GI absorption and cross the BBB. | researchgate.net |
| 3-pyrimidine-4-oxazolidin-2-one Derivatives | ADMET Prediction | Newly designed drug molecules showed good predicted pharmacology and toxicity profiles. | nih.gov |
| Pyrazoline and Pyrimidine Derivatives | ADME Properties | In silico evaluation was used to understand potential side effects and toxicity. | researchgate.net |
| Pyridine/Pyrimidine Derivatives | ADME and SAR Studies | ADME and Structure-Activity Relationship (SAR) studies were carried out for investigated candidates. | nih.govtandfonline.comnih.gov |
Pharmacokinetics and Drug Metabolism Preclinical, Non Human Models
Metabolism Profiling7.2.1. Metabolite Identification and Characterization (non-human)
Until research on the preclinical pharmacokinetics and metabolism of 6-pyridin-2-yl-1H-pyrimidin-2-one is conducted and published, a scientifically accurate and detailed article on this subject cannot be produced.
Enzyme Reaction Phenotyping (e.g., Cytochrome P450 inhibition/induction)
The potential for a new chemical entity to inhibit or induce cytochrome P450 (CYP450) enzymes is a significant consideration in drug development due to the risk of drug-drug interactions. nih.govmdpi.com The pyridine (B92270) and pyrimidine (B1678525) rings present in this compound are common structural motifs in many biologically active compounds and have been associated with CYP450 interactions. sigmaaldrich.com
Studies on related compounds suggest that the nature of the heterocyclic rings can significantly influence CYP450 inhibition. For instance, research on pyrimidineimidazole inhibitors of p38 kinase demonstrated that replacing a pyridin-4-yl moiety with a pyrimidin-4-yl group can effectively decrease the inhibition of hepatic cytochrome P450 enzymes. This suggests that the pyrimidinone core in this compound might confer a more favorable CYP inhibition profile compared to purely pyridine-based analogs.
In a study of a pyrimidineimidazole derivative, PH-302, competitive inhibition of CYP3A4 was observed with a K_i value of approximately 2.0 µM against both midazolam and testosterone (B1683101) hydroxylation in human liver microsomes. nih.gov The study also identified time-dependent inhibition of CYP3A4 due to the formation of a metabolite-inhibitory complex. nih.gov The kinetic parameters for this time-dependent inhibition were characterized by a K_inact of 0.08 min⁻¹ and a K_i of 1.2 µM in the initial phase. nih.gov While PH-302 is structurally distinct from this compound, this data highlights the potential for complex interactions with CYP3A4 by compounds containing a pyrimidine core.
Table 1: Illustrative CYP3A4 Inhibition Data for a Related Pyrimidineimidazole Compound (PH-302)
| Parameter | Value | Substrate(s) | Test System |
|---|---|---|---|
| Competitive K_i | ~2.0 µM | Midazolam, Testosterone | Human Liver Microsomes |
| Time-Dependent K_inact (Phase 1) | 0.08 min⁻¹ | Not specified | Recombinant P450 3A4 |
| Time-Dependent K_i (Phase 1) | 1.2 µM | Not specified | Recombinant P450 3A4 |
Data is for the compound PH-302 and is intended to be illustrative of potential interactions for this structural class. nih.gov
Metabolic Stability in Microsomes and Hepatocytes (non-human)
Metabolic stability, typically assessed in liver microsomes and hepatocytes, is a key determinant of a drug's half-life and oral bioavailability. springernature.com Liver microsomes contain a high concentration of phase I metabolizing enzymes, particularly CYP450s, making them a standard in vitro model for initial metabolic stability screening. nih.gov
While specific data for this compound is not available, studies on related pyrazolo[1,5-a]pyrimidine (B1248293) kinase inhibitors provide valuable insights. In one such study, several compounds were evaluated for their stability in mouse and human liver microsomes. For example, a compound designated as 6j exhibited a half-life of over 145 minutes in human liver microsomes and 66 minutes in mouse liver microsomes, indicating good stability. nih.gov In contrast, other analogs in the same series showed very low stability in mouse liver microsomes with a half-life of approximately 10 minutes. nih.gov These findings underscore the significant impact that even minor structural modifications can have on metabolic stability.
Another study on 6-amino-1H-pyrazolo[3,4-d]pyrimidines also highlighted the importance of structural features on metabolic stability. A cyclopropyl-substituted analog (12 ) showed improved metabolic stability compared to other alkyl-substituted compounds in the series. dundee.ac.uk Furthermore, a tetrahydropyran-containing analog (13 ) demonstrated excellent metabolic stability. dundee.ac.uk
Table 2: Illustrative Metabolic Stability of Related Pyrazolopyrimidine Analogs in Liver Microsomes
| Compound ID | Half-life (t_½) in Human Liver Microsomes (min) | Half-life (t_½) in Mouse Liver Microsomes (min) |
|---|---|---|
| 6j | >145 | 66 |
| Analog of 1a-c | Not Reported | ~10 |
| 12 | Not Reported | Improved Stability |
| 13 | Not Reported | Excellent Stability |
This data is from studies on pyrazolo[1,5-a]pyrimidines and 6-amino-1H-pyrazolo[3,4-d]pyrimidines and is presented to illustrate the range of metabolic stabilities that can be observed in this class of compounds. nih.govdundee.ac.uk
Excretion Pathways in Preclinical Animal Models
The excretion of a drug and its metabolites is the final step in its elimination from the body. Preclinical studies in animal models are essential to understand the primary routes of excretion, which can be through the kidneys (renal excretion) into urine or through the liver (biliary excretion) into feces. For pyrimidine analogues used in oncology, which are prodrugs requiring intracellular activation, the relationship between plasma concentration and intracellular nucleotide levels is complex and does not always show a direct correlation. nih.govnih.gov
Systemic exposure to orally administered tyrosine kinase inhibitors with pyridine and pyrimidine scaffolds can be influenced by co-administration with potent CYP3A4 inducers or inhibitors. nih.gov This suggests that metabolism plays a significant role in their elimination, and consequently, the excretion of their metabolites is a key clearance pathway. These tyrosine kinase inhibitors are primarily metabolized by CYP3A4. nih.gov
Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Correlations
Understanding the relationship between the pharmacokinetic profile of a drug and its pharmacodynamic effect is crucial for predicting its therapeutic window and designing effective dosing regimens. For pyrimidine analogues, which often act as prodrugs, the intracellular concentration of their active metabolites is a critical factor for their pharmacological activity. nih.govnih.gov
While specific PK/PD data for this compound are not available, studies on other kinase inhibitors with similar structural features provide a framework for the types of relationships that might be expected. For many kinase inhibitors, a correlation is often sought between the plasma concentration of the drug and the inhibition of the target kinase or a downstream biomarker in tumor tissue or surrogate tissues.
In the context of oncology, pyrimidine analogues often exhibit considerable inter-individual variation in the concentration-time curves of their intracellular active nucleotides. nih.gov This variability highlights the importance of establishing a clear PK/PD relationship to potentially individualize therapy. nih.gov For pyrimidine, pyridine, and pyrrole-based tyrosine kinase inhibitors, factors such as drug-food interactions and co-medications affecting CYP3A4 can significantly alter their pharmacokinetic profiles, which in turn would be expected to impact their pharmacodynamic responses. nih.gov
Potential Therapeutic Applications and Disease Areas Preclinical & Theoretical
Oncology Research
The pyridin-2-one and pyrimidin-2-one cores are prevalent in numerous compounds with demonstrated anticancer activity. Research into derivatives and structural analogs of 6-pyridin-2-yl-1H-pyrimidin-2-one suggests several avenues for its potential application in oncology.
Specific Cancer Cell Lines and Tumor Models
Preclinical studies on compounds structurally related to this compound have demonstrated significant antitumor activity across a range of cancer cell lines and in vivo tumor models. A notable example is the structural isomer, 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) , which has shown considerable cytotoxicity against the human pancreatic cancer cell line MiaPaCa-2, with an IC50 value of 1.95 µM, and was found to induce apoptosis. nih.gov In vivo, SK-25 exhibited potent antitumor efficacy, inhibiting tumor development by 94.71% in an Ehrlich ascites carcinoma (EAC) model, 59.06% in a solid Ehrlich tumor model, and 45.68% in a Sarcoma-180 solid tumor model at a dose of 30 mg/kg. nih.gov
Furthermore, a series of pyridine-urea derivatives have been evaluated for their anti-proliferative activity against a panel of approximately 58 cancer cell lines. mdpi.com Two compounds from this series, 8b and 8e , displayed broad-spectrum activity, with growth inhibition percentages ranging from 12-78% and 15-91%, respectively, across various cancer subtypes including leukemia, colon, melanoma, ovarian, lung, CNS, renal, breast, and prostate cancers. mdpi.com These pyridine-ureas were also identified as inhibitors of VEGFR-2, a key target in angiogenesis. mdpi.com
Additionally, novel tetralin-6-ylpyrimidine derivatives have shown selective anticancer activity, particularly against liver cancer cell lines. nih.gov The synthesis of highly functionalized pyridin-2-ones and pyrimidin-4-ones has also yielded compounds with potent antitumor activity, with some derivatives showing greater activity than the established chemotherapeutic agent cisplatin (B142131) against four human tumor cell lines. rsc.org
Table 1: Preclinical Anticancer Activity of Structural Analogs of this compound
| Compound/Derivative Class | Cancer Cell Line(s) | Tumor Model(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 | Ehrlich Ascites Carcinoma, Sarcoma-180 | IC50 of 1.95 µM in MiaPaCa-2; significant in vivo tumor inhibition. | nih.gov |
| Pyridine-Urea Derivatives (8b, 8e) | ~58 human cancer cell lines | - | Broad-spectrum anti-proliferative activity; VEGFR-2 inhibition. | mdpi.com |
| Tetralin-6-ylpyrimidine Derivatives | Liver and breast cancer cell lines | - | Selective activity against liver cancer. | nih.gov |
| Functionalized Pyridin-2-ones | 4 human tumor cell lines | - | Some derivatives more potent than cisplatin. | rsc.org |
Combination Therapies with Established Anticancer Agents
The potential for combining pyridin-2-yl-pyrimidin-2-one derivatives with existing anticancer drugs is an area of significant interest. For instance, the HER2-positive breast cancer treatment landscape has seen success with the combination of pyrotinib, a tyrosine kinase inhibitor, with cytotoxic agents in the neoadjuvant setting. nih.gov While not directly involving the specific scaffold of this compound, this highlights the principle of combining targeted therapies with conventional chemotherapy to improve outcomes. nih.gov
Moreover, studies on combination chemotherapy in advanced ovarian cancer have explored various regimens involving platinum-based agents like cisplatin and carboplatin (B1684641) with other cytotoxic drugs. nih.gov The development of novel agents that could synergize with these established protocols is a key research goal. The inhibition of pyrimidine (B1678525) nucleotide biosynthesis has been identified as a strategy in cancer treatment, suggesting that compounds interfering with this pathway could be combined with other chemotherapeutics. nih.gov
Targeting Resistance Mechanisms in Preclinical Models
Cancer drug resistance is a major hurdle in oncology, driven by various mechanisms including drug inactivation, target alterations, and activation of survival pathways. nih.govfrontiersin.orgnih.govbohrium.commdpi.com The development of agents that can overcome or circumvent these resistance mechanisms is crucial.
One approach is the inhibition of enzymes involved in drug metabolism and resistance. For example, aldo-keto reductase 1C3 (AKR1C3) can inactivate chemotherapeutic drugs and is a therapeutic target in hormone-dependent cancers. nih.gov A novel 3-benzyloxy (17E)-pycolinilidene derivative has demonstrated antitumor potential against the MDA-MB-231 breast cancer cell line, an activity that may be explained by its moderate inhibition of AKR1C3. nih.gov
Another strategy is to target DNA repair mechanisms, which are often upregulated in resistant cancer cells. nih.gov The amplification of target genes is another resistance mechanism, seen for instance with the dihydrofolate reductase gene in methotrexate (B535133) resistance. nih.gov Compounds that can inhibit these amplified targets or their downstream pathways could resensitize resistant tumors.
Inflammatory and Immunological Disorders
The pyrimidine scaffold is a key feature in molecules with anti-inflammatory properties. nih.govnih.gov Preclinical research suggests that derivatives of this compound could exert beneficial effects in inflammatory and immunological disorders by modulating key inflammatory pathways.
Pyrimidine derivatives have been shown to inhibit the production of crucial inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and various cytokines. nih.gov A primary mechanism for this is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation. nih.govnih.gov A study on pyrimidine derivatives demonstrated their high selectivity for COX-2 over COX-1, with some compounds outperforming the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and showing comparable results to meloxicam. nih.gov
In a cellular model of inflammation using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, these selective COX-2 inhibiting pyrimidine derivatives exhibited a dose-dependent inhibition of cell growth. nih.gov Furthermore, they demonstrated antioxidant properties by reducing the levels of reactive oxygen species (ROS) in this inflammatory model. nih.gov
Neurological and Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)
The pyridine-pyrimidine scaffold is emerging as a promising framework for the development of therapeutics for neurodegenerative diseases like Parkinson's and Alzheimer's.
For Parkinson's disease, a significant breakthrough has been the optimization of a series of 6-heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine derivatives as potent and selective antagonists of the adenosine (B11128) A2A receptor. nih.gov This receptor is a non-dopaminergic target that has shown great potential for the treatment of Parkinson's disease. mdpi.comnih.gov Leading compounds from this series demonstrated excellent efficacy in the haloperidol-induced catalepsy model in mice, a preclinical model used to assess potential antiparkinsonian activity. mdpi.comnih.gov The development of such compounds represents a promising strategy for providing symptomatic relief and potentially slowing disease progression. nih.gov Preclinical models for Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), are crucial for evaluating new therapeutic agents. michaeljfox.orgmdpi.comfrontiersin.orgresearchgate.net
In the context of Alzheimer's disease, the pyrimidine nucleus is considered an important scaffold for the design of multi-targeted therapeutics. nih.gov Research is ongoing to develop pyrimidine-based compounds that can address the complex pathology of Alzheimer's, which includes amyloid-beta plaque deposition and neuroinflammation. nih.govnih.govresearchgate.netmodel-ad.org A series of piperazinyl pyrimidines have been investigated as γ-secretase modulators, aiming to selectively inhibit the production of the toxic Aβ42 peptide. nih.gov
Infectious Diseases (Antimicrobial, Antiviral, Antiparasitic Activity)
The pyridine (B92270) and pyrimidine ring systems are integral to a wide array of compounds with demonstrated activity against various pathogens.
In the realm of antimicrobial research, derivatives of the pyridin-2-one and pyrimidin-2-one scaffolds have shown promise. For instance, 2-(pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-one derivatives have been identified as novel antimicrobial scaffolds with significant activity against Klebsiella pneumoniae. acs.org One derivative, 2-(5-fluoropyrimidinyl)pyridazinone, was found to be particularly potent. acs.org Other studies have highlighted the antibacterial potential of various pyridine and pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govmdpi.comjofamericanscience.orgnih.gov
For antiviral applications, a broad-spectrum antiviral activity has been observed with inhibitors of pyrimidine synthesis. researchgate.net One such inhibitor, FA-613, demonstrated low micromolar activity against a range of respiratory viruses, including influenza A and B, enterovirus A71, respiratory syncytial virus, human rhinovirus A, and coronaviruses (SARS- and MERS-CoV). researchgate.net The mechanism appears to involve the inhibition of the host enzyme dihydroorotate (B8406146) dehydrogenase, which is crucial for de novo pyrimidine biosynthesis. researchgate.net Other pyranopyridine derivatives have also shown potent activity against rhinoviruses. nih.gov More recently, benzothiazolyl-pyridine hybrids have been investigated for their activity against H5N1 and SARS-CoV-2. nih.gov There is a continuous search for new broad-spectrum antivirals. cocrystalpharma.com
In the field of antiparasitic research, pyrimidine-based compounds have shown significant potential. A series of pyrimido[1,2-a]benzimidazole derivatives were found to have excellent activity against Leishmania major and selective activity against Toxoplasma gondii. nih.gov Additionally, pyrimidine derivatives have been investigated for their activity against Plasmodium falciparum, the parasite responsible for malaria, and Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The development of orally active 6-amino-1H-pyrazolo[3,4-d]pyrimidines has shown efficacy in a mouse model of visceral leishmaniasis. dundee.ac.uk
Table 2: Preclinical Anti-Infective Activity of Pyridine and Pyrimidine Analogs
| Compound/Derivative Class | Pathogen(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)-ones | Klebsiella pneumoniae | Potent antimicrobial activity, with a 2-(5-fluoropyrimidinyl)pyridazinone derivative being particularly effective. | acs.org |
| Pyrimidine synthesis inhibitors (e.g., FA-613) | Influenza A & B, Enterovirus A71, RSV, Rhinovirus A, SARS-CoV, MERS-CoV | Broad-spectrum antiviral activity through inhibition of host dihydroorotate dehydrogenase. | researchgate.net |
| Pyrimido[1,2-a]benzimidazoles | Leishmania major, Toxoplasma gondii | Excellent activity against L. major and selective activity against T. gondii. | nih.gov |
| 6-Amino-1H-pyrazolo[3,4-d]pyrimidines | Leishmania donovani/infantum | Orally effective in a mouse model of visceral leishmaniasis. | dundee.ac.uk |
| Pyrano[2,3-b]pyridines | Rhinoviruses | Potent anti-rhinovirus compounds. | nih.gov |
Cardiovascular and Metabolic Disorders
The pyrimidine scaffold is a core structure in numerous biologically active molecules, and its derivatives have been investigated for a range of pharmacological activities, including those relevant to cardiovascular and metabolic diseases. orientjchem.orgwjarr.com
Derivatives of pyrimidine have been noted for their potential antihypertensive effects, a key factor in managing cardiovascular diseases. orientjchem.org The structural motif of this compound, which combines both a pyrimidine and a pyridine ring, offers multiple points for chemical modification, allowing for the synthesis of diverse compound libraries to screen for desired biological activities.
In the context of metabolic disorders, research into related structures provides a theoretical basis for the potential application of this compound. For instance, certain pyridylnidulin derivatives have demonstrated anti-diabetic properties and have been shown to improve non-alcoholic fatty liver disease in preclinical models of diet-induced obesity. nih.gov These effects are often linked to the modulation of key metabolic pathways. Animal models of metabolic syndrome, which encompass conditions like obesity, hyperglycemia, and dyslipidemia, are crucial for evaluating the preclinical efficacy of new therapeutic agents. nih.gov While direct studies on this compound in such models are not widely reported, the known activities of similar compounds suggest that this could be a fruitful area of investigation.
One area of interest is the potential for derivatives to act as inhibitors of specific enzymes or as modulators of receptors involved in cardiovascular and metabolic regulation. For example, some pyridinone derivatives have been explored for their cardiotonic effects, which are beneficial in conditions like heart failure. nih.gov
Table 1: Preclinical Data on Related Pyrimidine and Pyridinone Derivatives in Cardiovascular and Metabolic Disorders
| Compound Class | Preclinical Model | Observed Effect | Potential Relevance |
| Pyrimidine Derivatives | Various | Antihypertensive activity orientjchem.org | Management of hypertension |
| Pyridinone Derivatives | In vitro cardiac tissue | Cardiotonic effects nih.gov | Treatment of heart failure |
| Pyridylnidulin Derivatives | Diet-induced obesity mice | Anti-diabetic properties, improvement of NAFLD nih.gov | Treatment of metabolic syndrome |
Emerging Therapeutic Areas (e.g., Rare Diseases, Dermatological Conditions)
The therapeutic potential of novel chemical entities is continuously being explored in emerging areas, including rare diseases and dermatological conditions.
Rare Diseases: Rare diseases, many of which have a genetic basis, represent a significant unmet medical need. mdpi.com The development of new therapies often relies on innovative chemical scaffolds. While there is no specific information linking this compound to any particular rare disease, its potential for diverse biological activities makes it a candidate for screening in relevant disease models. For instance, certain pyrimidine derivatives have been investigated for their anti-fibrotic activity, which could be relevant to rare fibrotic diseases. nih.gov
Dermatological Conditions: Inflammatory skin conditions are another area where novel therapeutics are needed. The anti-inflammatory properties of the broader pyrimidine class suggest a potential role for this compound in dermatology. orientjchem.org Preclinical evaluation of compounds for cutaneous inflammation often involves animal models of contact hypersensitivity or atopic dermatitis. researchgate.net For example, the inhibition of Janus kinase (JAK) signaling is a validated approach for treating inflammatory skin diseases, and while not directly related, it highlights the importance of small molecules in dermatological therapy. researchgate.net The evaluation of this compound or its derivatives in such models would be necessary to determine any potential efficacy.
Table 2: Potential Applications of Related Compounds in Emerging Therapeutic Areas
| Therapeutic Area | Compound Class | Preclinical Findings/Potential Application | Reference |
| Rare Diseases | Pyrimidine Derivatives | Anti-fibrotic activity in preclinical models | nih.gov |
| Dermatological Conditions | Pyrimidine Derivatives | General anti-inflammatory properties | orientjchem.org |
Analytical Methodologies for Research and Development of 6 Pyridin 2 Yl 1h Pyrimidin 2 One
Chromatographic Techniques for Purity and Quantification
Chromatographic techniques are fundamental in the separation and quantification of 6-pyridin-2-yl-1H-pyrimidin-2-one from reaction mixtures and biological matrices. These methods are pivotal for ensuring the purity of the compound and for conducting pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. It is frequently used to assess the purity of synthesized batches of related pyridine (B92270) and pyrimidine (B1678525) derivatives. acs.orgnih.govresearchgate.net The versatility of HPLC allows for the use of various detectors, such as UV-Vis, Diode Array (DAD), and Fluorescence detectors, to achieve sensitive and accurate quantification.
For the analysis of this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical HPLC method for a related compound is detailed in the table below.
Table 1: Illustrative HPLC Parameters for Analysis of a Pyridinyl-Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile (B52724) | | Gradient | 10-90% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Detector | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of its volatile derivatives. Derivatization can be performed to increase the volatility and thermal stability of the compound, allowing for its analysis by GC.
GC analysis of pyrimidine and pyridine derivatives often involves a capillary column with a non-polar or medium-polarity stationary phase. jmolecularsci.comchromatographyonline.com Flame Ionization Detection (FID) is a common detector for quantification due to its wide linear range and high sensitivity to organic compounds.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is gaining attention as a green analytical technique due to the reduced use of organic solvents. mdpi.comuva.es It is particularly well-suited for the separation of chiral compounds and for the analysis of complex mixtures. mdpi.com
The retention behavior in SFC differs from HPLC, offering a complementary separation mechanism that can be advantageous for complex samples containing this compound. uva.es The use of various stationary phases and modifiers allows for the optimization of separations.
Mass Spectrometry for Identification and Quantification in Complex Matrices
Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of compounds in complex environments. When coupled with chromatographic techniques, it provides a high degree of selectivity and sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the quantification of compounds in complex matrices such as plasma and tissue homogenates. nih.gov This method is particularly valuable in pharmacokinetic studies of related compounds. nih.govnih.gov The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, allows for the selective detection of the parent ion and its specific fragment ions, minimizing interferences from the matrix.
A sensitive LC-MS/MS assay was developed for the determination of 2-pyridylacetic acid, a major metabolite of a related drug, in human plasma. nih.gov A similar approach could be readily adapted for this compound.
Table 2: Representative LC-MS/MS Parameters for Quantification
| Parameter | Value |
|---|---|
| Chromatography | UPLC with a C18 column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Mass Spectrometer | Triple Quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 174.1 (for [M+H]⁺) |
| Product Ion (Q3) | Specific fragment ions |
| Collision Energy | Optimized for fragmentation |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a robust technique for the identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary prior to analysis.
The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte upon electron ionization. This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification. jmolecularsci.comchromatographyonline.com The use of pyrolysis-GC-MS has been explored for the characterization of related compounds at different temperatures. chromatographyonline.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Spectroscopic Methods for Quantification in Solution
Spectroscopic techniques, particularly UV-Vis spectrophotometry, offer a straightforward and accessible method for the quantification of this compound in solution. This is often one of the initial analytical techniques employed due to its simplicity and cost-effectiveness. The presence of aromatic pyridine and pyrimidinone rings in the molecule results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. researchgate.netnist.govnih.gov
The quantification relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To establish a quantitative method, a calibration curve is typically generated by preparing a series of standard solutions of the compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). nih.gov The λmax for pyridine itself is around 254 nm, and for 2(1H)-Pyridinone, it is approximately 300 nm. researchgate.netnih.gov The exact λmax for this compound would need to be determined experimentally but is expected to be in a similar range.
Table 1: Illustrative UV-Vis Spectrophotometric Data for a Pyridine Derivative
| Parameter | Value |
| Wavelength of Maximum Absorption (λmax) | 254 nm researchgate.net |
| Molar Absorptivity (ε) | ~2,750 L·mol⁻¹·cm⁻¹ |
| Linearity Range | 1-25 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Data derived from studies on pyridine. researchgate.net |
Factors that can influence the accuracy and precision of UV-Vis spectroscopic quantification include the choice of solvent, pH, and the presence of interfering substances that absorb at the same wavelength. Therefore, method validation is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Bioanalytical Method Development for Preclinical Samples (e.g., plasma, tissue homogenates)
The analysis of this compound in biological matrices such as plasma and tissue homogenates is critical for understanding its pharmacokinetic and pharmacodynamic properties in preclinical studies. Due to the complexity of these matrices, which contain numerous endogenous components like proteins, lipids, and salts, a more selective and sensitive analytical approach than simple spectroscopy is required. High-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly a UV or mass spectrometry (MS) detector, is the workhorse for such applications. nih.govplos.org
The development of a robust bioanalytical method involves several key steps:
Sample Preparation: This is a critical step to remove interfering matrix components and concentrate the analyte. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of method depends on the physicochemical properties of the analyte and the required sensitivity. For pyrimidine derivatives, both LLE and SPE have been successfully employed. nih.gov
Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the analyte from any remaining matrix components and potential metabolites. The mobile phase composition, flow rate, and gradient are optimized to achieve good peak shape, resolution, and a reasonable run time.
Detection: While UV detection can be used, it may lack the sensitivity and selectivity required for low concentrations in biological samples. Therefore, mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the preferred detection method for bioanalytical studies due to its high sensitivity and specificity. nih.govnih.gov
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions.
Table 2: Illustrative Parameters for a Bioanalytical LC-MS/MS Method for a Pyrimidine Derivative in Rat Plasma
| Parameter | Condition/Value |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography | |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Analyte-specific precursor > product ion |
| Validation | |
| Linearity Range | 0.5 - 500 ng/mL |
| Accuracy | 85-115% |
| Precision (%CV) | <15% |
| Data derived from bioanalytical methods for similar heterocyclic compounds. nih.govnih.gov |
Application of Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of drug candidates like this compound. nih.govresearchgate.netnih.govijirset.com These techniques provide a wealth of information from a single analytical run, including quantification, impurity profiling, and structural elucidation of metabolites.
The most powerful and widely used hyphenated technique in pharmaceutical analysis is Liquid Chromatography-Mass Spectrometry (LC-MS) . researchgate.netnih.govijirset.com High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, coupled with HPLC or ultra-high-performance liquid chromatography (UHPLC), allows for the accurate mass measurement of the parent compound and its metabolites, facilitating their identification. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is crucial for distinguishing between isomers and confirming the identity of metabolites. researchgate.net
Another important hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) . While less sensitive than LC-MS, LC-NMR provides detailed structural information that is often complementary to MS data. It is particularly useful for the unambiguous identification of novel metabolites and impurities without the need for their isolation.
For a comprehensive analysis of this compound and its related substances, a multi-hyphenated approach, such as LC-PDA-MS-NMR , can be employed. This setup allows for the simultaneous acquisition of UV-Vis spectra (via a photodiode array detector), mass spectra, and NMR spectra of the separated components. This integrated approach provides a holistic view of the sample composition and is invaluable for in-depth characterization during drug development.
Table 3: Overview of Hyphenated Techniques and Their Applications
| Technique | Separation Method | Detection Method | Primary Application for this compound |
| LC-UV/PDA | HPLC/UHPLC | UV-Vis/Photodiode Array | Routine quantification, purity assessment |
| LC-MS | HPLC/UHPLC | Mass Spectrometry | Highly sensitive and selective quantification, metabolite identification |
| LC-MS/MS | HPLC/UHPLC | Tandem Mass Spectrometry | Structural elucidation of metabolites and impurities, quantification in complex matrices |
| LC-NMR | HPLC | Nuclear Magnetic Resonance | Unambiguous structural determination of unknown compounds |
| This table provides a general overview of the applications of hyphenated techniques in pharmaceutical analysis. researchgate.netnih.gov |
Advanced Derivatives, Prodrugs, and Delivery Systems Preclinical/theoretical
Design and Synthesis of Prodrugs of 6-pyridin-2-yl-1H-pyrimidin-2-one
The utility of a therapeutic agent can be significantly hampered by suboptimal physicochemical properties, such as poor aqueous solubility. The prodrug approach, where a parent drug is chemically modified to create a more soluble and bioavailable derivative, is a well-established strategy to overcome such limitations. For pyrimidine-based compounds like this compound, this approach holds considerable promise.
Polymer Conjugates and Bioconjugation Strategies
Conjugating therapeutic molecules to water-soluble polymers is a sophisticated strategy to improve drug solubility, prolong circulation time, and achieve passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. This approach is particularly relevant for anticancer agents.
A well-studied example involves the use of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. nih.gov These polymers have been conjugated with various drugs, including doxorubicin (B1662922) and paclitaxel, and have undergone clinical evaluation. nih.gov The design of these conjugates often includes a biodegradable spacer to ensure the drug can be released from the polymer carrier once it reaches the target site. nih.gov For this compound, a theoretical bioconjugation strategy could involve attaching it to an HPMA copolymer backbone via a cleavable linker. This would be anticipated to enhance its solubility and allow it to accumulate in solid tumors, should it be investigated for oncological applications.
Nanocarrier-Based Delivery Systems (e.g., Liposomes, Nanoparticles)
Nanotechnology offers a versatile platform for advanced drug delivery, capable of protecting the drug from degradation, improving its bioavailability, and enabling targeted delivery. Various nanocarrier systems are theoretically applicable to this compound.
Liposomes : These are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. youtube.com Their biocompatibility and ability to be surface-modified for targeted delivery make them a widely used platform in cancer therapy and vaccine delivery. youtube.com
Polymeric Nanoparticles : These are solid colloidal particles made from biocompatible and biodegradable polymers. nih.gov They offer exceptional control over physicochemical properties like size, shape, and surface charge, allowing for highly sophisticated designs. nih.gov The drug can be encapsulated within the polymer matrix or adsorbed onto the surface. These nanoparticles can navigate biological barriers and release their cargo in response to specific stimuli. nih.gov
Magnetic Nanoparticles : An emerging area involves the use of magnetic nanoparticles, such as those made from Fe3O4. These can be coated with materials like silica (B1680970) or polymers to prevent aggregation and increase stability. nih.gov While often used as catalysts in synthesis, their potential as drug delivery vehicles is also being explored due to the ability to guide them to a target site using an external magnetic field. nih.gov
A conceptual application for this compound could involve its encapsulation within polymeric nanoparticles to enhance its circulation time and facilitate passage into dense tumor tissues. youtube.com
Targeted Drug Delivery Approaches (e.g., Antibody-Drug Conjugates)
Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. Antibody-drug conjugates (ADCs) represent a leading strategy in this field.
ADCs are complex molecules that consist of a monoclonal antibody, which targets a specific antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the two. broadpharm.com This approach allows for the selective delivery of highly toxic drugs directly to tumor cells. nih.govresearchgate.net
A particularly relevant development for this compound is the use of divinylpyrimidine (DVP) reagents for the synthesis of ADCs. nih.govrsc.org Research has shown that DVP reagents can be used to create ADCs with excellent in-vivo efficacy and tolerability. nih.govrsc.org These ADCs demonstrated selective efficacy in breast cancer xenograft models, highlighting the utility of the pyrimidine (B1678525) core in this advanced therapeutic modality. nih.gov This provides a strong theoretical basis for developing an ADC where this compound or a highly potent derivative could serve as the payload, attached to a tumor-targeting antibody via a DVP-based or other suitable linker.
Formulation Strategies for Preclinical Research
Effective formulation is crucial during the preclinical development of any new chemical entity to ensure consistent and reliable results in in-vivo studies. A primary challenge is often the poor aqueous solubility of small molecule therapeutics.
For parenteral administration in animal models, various formulation strategies can be employed to solubilize compounds for intravenous (IV) or subcutaneous (SC) delivery. nih.gov Common approaches involve the use of co-solvents and excipients. For instance, a vehicle of 20% Dimethyl Sulfoxide (DMSO) and 80% Polyethylene glycol 400 (PEG400) has been successfully used to formulate small molecules for IV infusion studies. nih.gov Similarly, 100% PEG400 can serve as a suitable vehicle. nih.gov These formulations are designed to maintain the drug in a stable solution at the required concentration for the duration of the study. nih.gov For this compound, screening a matrix of such pharmaceutically acceptable excipients would be a standard and necessary step to develop a robust formulation for pharmacokinetic and efficacy testing in preclinical models.
Challenges, Limitations, and Future Research Directions
Synthetic Accessibility and Scalability Challenges
The creation of libraries of 6-pyridin-2-yl-1H-pyrimidin-2-one derivatives often relies on multi-step synthetic pathways. While established methods like the Suzuki and Chan-Lam couplings offer routes to these compounds, challenges remain in achieving high yields and regioselectivity, especially when dealing with complex starting materials. nih.govresearchgate.net The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, highlights the intricacies of cyclization reactions, where reaction conditions must be finely tuned to obtain the desired product. nih.govnih.gov
For instance, the synthesis of highly functionalized pyridin-2-ones and pyrimidin-4-ones has been achieved through the regioselective reaction of N,N'-disubstituted 1,1-ene diamines with mercaptals. rsc.org While this method provides access to novel heterocycles, scaling up such reactions for industrial production can be problematic. rsc.org The use of expensive reagents and the need for stringent purification methods can also hinder the cost-effectiveness of these synthetic routes. rsc.orgnih.gov
Future research should focus on developing more convergent and atom-economical synthetic strategies. One-pot reactions and microwave-assisted synthesis have shown promise in accelerating the production of related heterocyclic compounds, offering potential avenues for more efficient synthesis of this compound derivatives. nih.gov
Selectivity and Off-Target Engagement (preclinical perspective)
Achieving high selectivity for the intended biological target while minimizing off-target effects is a critical hurdle in drug development. Derivatives of the pyridin-2-yl pyrimidinone scaffold have been investigated as inhibitors of various kinases and other enzymes. nih.govmdpi.com However, the potential for cross-reactivity with other structurally related proteins is a significant concern.
For example, in the development of adenosine (B11128) A2A receptor antagonists based on a 2,4,6-trisubstituted pyrimidine (B1678525) core, researchers identified a lead compound that also demonstrated significant inhibition of CYP3A4 and other CYP isoforms. nih.gov This off-target activity can lead to undesirable drug-drug interactions and toxicity.
To address this, future research will need to employ a combination of computational modeling and experimental screening. Structure-based drug design can help in the rational design of more selective inhibitors. nih.gov Furthermore, comprehensive preclinical profiling against a panel of relevant kinases and other potential off-targets is essential to identify and mitigate unwanted activities early in the discovery process.
In Vitro to In Vivo Translation Gaps (non-human models)
A significant challenge in drug discovery is the frequent disconnect between promising in vitro data and the actual efficacy and pharmacokinetic properties observed in in vivo animal models. nih.govresearchgate.net A compound that shows potent activity in a cell-based assay may fail in animal studies due to poor absorption, rapid metabolism, or unforeseen toxicity. mdpi.com
Several factors contribute to this in vitro-in vivo translation gap. These include differences in metabolic pathways between in vitro systems (like liver microsomes) and whole organisms, as well as issues with drug permeability and plasma protein binding. nih.govmdpi.com For example, a study on the CYP2C9 inhibitor (‒)-Sophoranone revealed a lack of in vivo efficacy despite potent in vitro inhibition, which was attributed to its very low permeability and high plasma protein binding. mdpi.com
To bridge this gap, more sophisticated preclinical models are needed. This includes the use of humanized mouse models and advanced in vitro systems that better mimic the physiological environment of the human body. nih.govresearchgate.net Additionally, early assessment of ADME (absorption, distribution, metabolism, and excretion) properties is crucial to select compounds with a higher probability of in vivo success.
Exploration of Novel Biological Targets and Mechanisms
The versatility of the pyridin-2-yl pyrimidinone scaffold suggests that it may have therapeutic potential beyond its currently explored targets. nih.gov Future research should aim to identify novel biological targets and mechanisms of action for this class of compounds.
This can be achieved through high-throughput screening against diverse target classes and phenotypic screening in various disease models. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were found to have anti-fibrotic activity, indicating a potential new therapeutic application for this scaffold. nih.gov
Unraveling the polypharmacology of these compounds—their ability to interact with multiple targets—could also open up new therapeutic avenues. Understanding these multi-target interactions is key to both identifying new uses and predicting potential side effects. nih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery process. sciforum.net These technologies can be applied to various aspects of the optimization of this compound derivatives.
ML models can be trained on existing data to predict the ADME properties, toxicity, and biological activity of new virtual compounds. mdpi.com This allows for the rapid in silico screening of large compound libraries, prioritizing the synthesis of molecules with the most promising profiles. For instance, ML models have been successfully used to predict the drug-likeness of natural compounds based on their ADME properties. mdpi.com
Furthermore, AI can be used to analyze complex biological data and identify novel drug targets and biomarkers. sciforum.net The integration of AI and ML into the drug discovery workflow has the potential to significantly reduce the time and cost associated with bringing a new drug to market.
Combination Therapy Strategies and Synergistic Effects
Combining therapeutic agents can be a powerful strategy to enhance efficacy, overcome drug resistance, and reduce side effects. nih.govnih.gov The synergistic effects of drug combinations can arise from the targeting of multiple pathways involved in a disease. researchgate.net
For derivatives of this compound, exploring combination therapies could unlock their full therapeutic potential. For example, combining a c-MET inhibitor with other anticancer agents could lead to improved outcomes in cancer treatment. researchgate.net A study on the repurposing of the antidepressant tranylcypromine (B92988) for cancer therapy found that it showed synergistic effects when combined with an NRF2 inhibitor. chemistryviews.org
Checkerboard assays and other in vitro methods can be used to identify synergistic drug combinations. acs.org These findings can then be validated in preclinical animal models to assess their therapeutic potential.
Development of Advanced Preclinical Models
The limitations of traditional preclinical models contribute significantly to the high attrition rate of drug candidates. nih.govresearchgate.net To improve the predictive value of preclinical studies, there is a need for the development and utilization of more advanced models.
These include:
Organoids and 3D cell cultures: These models better recapitulate the complex cellular interactions and microenvironment of human tissues compared to traditional 2D cell cultures.
Humanized animal models: These are genetically engineered animals that express human genes or have human cells or tissues, providing a more relevant system for studying human diseases and drug responses.
Microfluidic "organ-on-a-chip" systems: These devices can simulate the functions of human organs and their interactions, offering a platform for studying systemic drug effects.
By employing these advanced models, researchers can gain a more accurate understanding of the efficacy and safety of this compound derivatives before they enter clinical trials, ultimately increasing the likelihood of successful translation to human therapies.
Unexplored Therapeutic Areas for this compound
The structural motif of this compound is a bioisostere for various other chemical structures, suggesting its potential applicability across a wide range of therapeutic areas that are yet to be fully investigated. nih.gov The inherent properties of the pyridinone core, such as its ability to act as both a hydrogen bond donor and acceptor, make it a prime candidate for fragment-based drug design and as a hinge-binding motif for kinases. nih.gov
Anti-fibrotic Activity: Recent studies on derivatives of 2-(pyridin-2-yl) pyrimidine have shown promising anti-fibrotic activities. For instance, certain derivatives demonstrated the ability to inhibit the expression of collagen and lower the content of hydroxyproline (B1673980) in hepatic stellate cells, suggesting a potential therapeutic role in treating conditions like liver fibrosis. mdpi.com Given the structural similarity, this compound itself or its closely related analogues could be investigated for fibrosis in other organs, such as the lungs (idiopathic pulmonary fibrosis) or kidneys.
Neurodegenerative Diseases: The broader class of pyrimidine and pyridine (B92270) derivatives has been explored for activity against targets relevant to neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov For example, new series of pyrimidine diamines have been designed as dual-binding site inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov Furthermore, antagonists of the adenosine A2A receptor, which have a similar heterocyclic core, have been pursued for the treatment of Parkinson's disease. nih.gov This suggests that this compound could be a valuable scaffold for developing novel treatments for these debilitating conditions.
Antiviral Applications: Pyridinone derivatives have a history as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov The scaffold has been successfully used to mimic the binding mode of other established inhibitors. nih.gov This opens the possibility of exploring this compound and its derivatives for activity against other viral targets, such as influenza endonuclease or hepatitis B virus (HBV) DNA replication. nih.gov
Oncology: Farnesyltransferase inhibitors with a 1H-pyridin-2-one structure have been synthesized and shown to have potent cellular activity, indicating a potential avenue for cancer therapeutics. nih.gov The pyridine and pyrimidine ring systems are present in numerous FDA-approved anticancer drugs. nih.gov The ability of the pyridinone scaffold to act as a kinase hinge-binder is particularly relevant in oncology, where kinase inhibitors are a major class of targeted therapies. nih.gov
Overcoming Preclinical ADME Limitations
A significant hurdle in the development of any new chemical entity is its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. While specific ADME data for this compound is not extensively published, data from structurally related compounds highlight potential challenges that need to be addressed in future research. researchgate.netnih.gov
Metabolic Stability and Cytochrome P450 Inhibition: A critical challenge for many heterocyclic compounds is their interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism. researchgate.net For example, a potent adenosine A2A receptor antagonist with a related 2,4,6-trisubstituted pyrimidine core demonstrated significant inhibition of CYP3A4 (80% inhibition at 10 µM) and other CYP isoforms. nih.gov Such inhibition can lead to drug-drug interactions and toxicity. Future research should focus on modifying the this compound scaffold to reduce CYP inhibition. This could involve introducing metabolic "soft spots" that lead to rapid inactivation and clearance or blocking sites of metabolism that lead to inhibitory metabolites.
Solubility and Permeability: The physicochemical properties of a compound, such as its lipophilicity and solubility, are crucial for oral absorption and distribution. nih.gov The pyridinone scaffold offers multiple positions for derivatization, which can be used to fine-tune these properties. nih.gov For instance, the addition of polar groups can enhance aqueous solubility, while modifying lipophilicity can improve membrane permeability. Techniques like the Parallel Artificial Membrane Permeability Assay (PAMPA) can be used in early-stage discovery to predict passive permeability and guide chemical modifications. nih.gov
Bioavailability: While some pyridin-2-one derivatives have shown good oral bioavailability in preclinical species like dogs, this is not guaranteed for all compounds within this class. nih.gov Low bioavailability can be due to poor absorption, extensive first-pass metabolism, or rapid excretion. Overcoming these limitations requires a multi-pronged approach, including optimizing physicochemical properties for better absorption and designing prodrugs that can release the active compound after absorption.
A summary of potential ADME challenges and mitigation strategies is presented below.
| ADME Parameter | Potential Limitation | Mitigation Strategy |
| Metabolism | Inhibition of Cytochrome P450 enzymes (e.g., CYP3A4). nih.gov | Structural modification to reduce interaction with the enzyme active site; introduction of metabolic soft spots. |
| Absorption | Poor aqueous solubility or low membrane permeability. nih.gov | Derivatization to optimize lipophilicity (LogP) and polarity; salt formation to improve solubility. |
| Distribution | Unfavorable partitioning into tissues; potential for high plasma protein binding. nih.gov | Modification of functional groups to alter protein binding affinity and tissue distribution characteristics. |
| Excretion | Too rapid or too slow clearance, impacting dosing frequency. | Fine-tuning metabolic stability and renal clearance pathways through chemical modification. |
Sustainability and Economic Considerations in Drug Discovery
The economic viability and environmental impact of synthesizing a drug candidate are critical considerations for its long-term success. The synthesis of this compound and its derivatives must be evaluated from the perspective of green chemistry and process efficiency.
Synthetic Accessibility: The pyridinone and pyrimidine cores can be constructed through established chemical reactions, such as cyclic condensation. nih.govresearchgate.net Various synthetic routes have been reported for related structures, often involving multi-step processes. For example, the synthesis of pyrimidine diamine derivatives can involve initial multi-step reactions to create key intermediates, followed by coupling and deprotection steps. nih.gov Novel synthetic methods, such as the Thorpe-Ziegler cyclization, have been employed to create condensed pyridin-2(1H)-one systems, which can sometimes offer more efficient pathways to complex heterocyclic structures. researchgate.net
Sustainability and Green Chemistry: The principles of green chemistry should be applied to the synthesis of this compound. This includes:
Atom Economy: Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol (B145695), or supercritical CO2).
Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure to reduce energy consumption.
Catalysis: Utilizing catalytic reagents over stoichiometric ones to reduce waste.
By focusing on these principles, the environmental footprint and production cost of this compound can be significantly reduced, making it a more attractive candidate for further development.
Q & A
Q. Characterization Methods :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | HCl (cat.), ethanol, reflux | 67–78 | |
| Substitution | Pd/C, H, ethanol | 36–45 |
Basic: How is the structural and electronic configuration of this compound analyzed?
Answer:
Advanced spectroscopic and computational techniques are employed:
- Single-Crystal X-ray Diffraction : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
- UV-Vis Spectroscopy : Identifies π→π* transitions and charge-transfer interactions .
- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian .
Advanced: How can researchers resolve contradictions in reaction yields or biological activity data?
Answer:
Contradictions often arise from varying reaction conditions or assay protocols. Methodological approaches include:
- Systematic Optimization : Screen solvents (DMF vs. ethanol), temperatures, and catalysts to identify yield-limiting factors .
- Dose-Response Studies : Re-evaluate biological activity under standardized conditions (e.g., fixed cell lines, IC protocols) .
- Meta-Analysis : Compare datasets across studies to identify outliers or confounding variables (e.g., impurity profiles) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?
Answer:
SAR studies involve synthesizing derivatives and correlating structural features with bioactivity:
- Core Modifications : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) to assess impact on receptor binding .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock) to predict interactions with target enzymes .
- In Vitro Assays : Test analogs against disease-relevant targets (e.g., kinases, microbial strains) .
Q. Table 2: Example SAR Data
| Derivative | Substituent | IC (μM) | Target |
|---|---|---|---|
| 4-Fluorophenyl | -F | 0.23 | Kinase A |
| 4-Methoxyphenyl | -OCH | 1.45 | Kinase A |
Advanced: How are in vivo pharmacological effects evaluated, and how can discrepancies be addressed?
Answer:
- Animal Models : Use Sprague-Dawley rats or CD-1 mice for toxicity (LD) and efficacy studies (e.g., thermal analgesia assays) .
- Pharmacokinetics : Monitor plasma half-life and metabolite profiles via LC-MS/MS .
- Addressing Discrepancies :
- Standardize administration routes (oral vs. intravenous).
- Control for genetic variability using inbred strains .
Advanced: How can computational methods elucidate interactions between this compound and biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability in enzyme active sites (e.g., GROMACS software) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms at catalytic sites .
- Machine Learning : Train models to predict toxicity or bioactivity using cheminformatics databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
